molecular formula C12H13F2N3O B2516823 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-80-8

2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2516823
CAS No.: 1018163-80-8
M. Wt: 253.253
InChI Key: WUDMGDHVTAIORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a difluoromethyl group, and a pyrazolo[3,4-b]pyridin-6(7H)-one core. Its molecular formula is C15H17F2N3O, and it has a molecular weight of 325.31 g/mol .

Preparation Methods

The synthesis of 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves several steps. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method is efficient and yields high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes or receptors involved in critical biological pathways . The compound’s unique structure allows it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the difluoromethyl group in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from its analogs.

Properties

IUPAC Name

2-cyclopentyl-4-(difluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O/c13-11(14)8-5-10(18)15-12-9(8)6-17(16-12)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDMGDHVTAIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=O)NC3=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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